molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4

Imidazo[1,2-a]pyridin-5-amine

Cat. No.: B183615
CAS No.: 66358-23-4
M. Wt: 133.15 g/mol
InChI Key: XSNBOUDHWWROII-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-amine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .


Synthesis Analysis

The synthesis of this compound employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic 5–6 heterocycle . The molecule has three hydrogen bond acceptors, two hydrogen bond donors, and no freely rotating bonds .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 38.6±0.5 cm3, and a polar surface area of 43 Å2 . It also has a polarizability of 15.3±0.5 10-24 cm3, a surface tension of 57.4±7.0 dyne/cm, and a molar volume of 100.3±7.0 cm3 .

Scientific Research Applications

1. Synthesis Methods

  • Copper Catalyzed Tandem Oxidative C–H Amination/Cyclizations : A strategy for synthesizing imidazo[1,2-a]pyridines via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations was described. This method yielded a range of imidazo[1,2-a]pyridines in good to excellent yields (Pericherla et al., 2013).
  • Tandem Amination/Cycloisomerization of Aryl Propargylic Alcohols : A tandem route to imidazo[1,2-a]pyridines was explored through the direct amination of aryl propargylic alcohols with 2-aminopyridines and subsequent intramolecular cycloisomerization, using a ZnCl2/CuCl system (Liu et al., 2011).

2. Novel Synthesis Approaches

  • Microwave Irradiation Method : A novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation in ethylene glycol synthesized a new series of imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007).
  • Metal-Free, Three-Component Reaction : A transition-metal-free three-component reaction was developed for the construction of imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

3. Potential Therapeutic Agents

  • Imidazo[1,2-a]pyridine as a Therapeutic Scaffold : A review highlighted the imidazo[1,2-a]pyridine scaffold's broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other activities (Deep et al., 2016).

4. Optical Properties and Crystal Structure Analysis

  • Optical Properties of Imidazo[1,2-a]pyridines : A study developed a straightforward approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, analyzing the optical properties of a library of π-expanded imidazo[1,2-a]pyridines (Kielesiński et al., 2015).
  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives provided insights into the molecular arrangements (Dhanalakshmi et al., 2018).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-5-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to target essential, conserved cellular processes . For instance, it has been reported to inhibit glutamine synthetase (MtGS), a potential target for drug development .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, it has been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the regulation of immune response, cell survival, and inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to disrupt mitochondrial functions in yeast strains . It also plays a role in the JAK/STAT-3 signaling pathway, which is involved in the angiogenesis process .

Pharmacokinetics

Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has also been found to reduce bacterial load in an acute TB mouse model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms

Safety and Hazards

Imidazo[1,2-a]pyridin-5-amine should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Imidazo[1,2-a]pyridin-5-amine and its analogues have been recognized for their wide range of applications in medicinal chemistry, particularly as potential agents against tuberculosis . Future research may focus on further exploring its therapeutic potential and developing new drugs based on this scaffold .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBOUDHWWROII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316593
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66358-23-4
Record name 66358-23-4
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Record name imidazo[1,2-a]pyridin-5-amine
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Record name imidazo[1,2-a]pyridin-5-amine
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
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10 mL
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5 g
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4.31 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1 H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5 g
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reactant
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4.31 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-diaminopyridine (5.0 g, 46 mmol) and chloroacetaldehyde (50% wt. soln in water, 6.4 mL, 50 mmol) were dissolved in absolute EtOH (120 mL). The solution was heated at 75° C. for 1 hour. The mixture was cooled and concentrated via rotavap. The residue was taken up in saturated NaHCO3 and EtOAc. The solution was extracted with EtOAc (3 times), dried over magnesium sulfate, and concentrated to give a brown solid. 4.85 g isolated (80% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?

A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to this compound []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of this compound on this variant of CCP.

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